molecular formula C14H8F4O B3090845 2'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde CAS No. 1214323-61-1

2'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde

Cat. No.: B3090845
CAS No.: 1214323-61-1
M. Wt: 268.21 g/mol
InChI Key: RDJQFCFPKMEBHP-UHFFFAOYSA-N
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Description

2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is an aromatic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid

    Reduction: 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde largely depends on its chemical reactivity. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the compound’s reactivity and interaction with other molecules. These substituents can stabilize negative charges and enhance the compound’s electrophilic character, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide

Uniqueness

2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is unique due to its specific substitution pattern on the biphenyl structure. The combination of fluorine and trifluoromethyl groups imparts distinct electronic properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-13-4-2-1-3-12(13)10-5-9(8-19)6-11(7-10)14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJQFCFPKMEBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183381
Record name 2′-Fluoro-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-61-1
Record name 2′-Fluoro-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214323-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Fluoro-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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